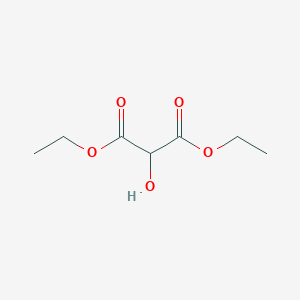

Propanedioic acid, hydroxy-, diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to propanedioic acid, hydroxy-, diethyl ester involves multiple steps, including ester condensation, Michael addition, and decarboxylation reactions. For instance, 3-methyl-2-hydroxy-cyclopent-2-en-1-one, a related compound, was prepared from ethyl propionate and diethyl oxalate through these reactions in a 51.09% yield. The synthesis conditions, such as temperature and reaction time, are critical for achieving high yields (Zhou Yong-chang, 2005).

Molecular Structure Analysis

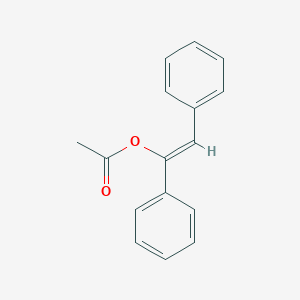

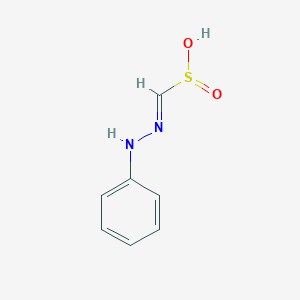

Molecular structure analysis of related compounds, such as 2,3-diaryl-3-hydroxypropionic acid intermediates, is done using techniques like crystallography. These studies help understand the geometries of the compounds and their esters, which is essential for further chemical reactions and applications (R. Stomberg, V. Langer, & K. Lundquist, 2006).

Chemical Reactions and Properties

Chemical reactions involving propanedioic acid, hydroxy-, diethyl ester derivatives include polymerization and esterification, leading to the creation of new polymeric materials. For example, hydrophilic aliphatic polyesters have been synthesized through the ring-opening polymerization of functional cyclic esters (M. Trollsås et al., 2000).

Physical Properties Analysis

The physical properties of compounds related to propanedioic acid, hydroxy-, diethyl ester, such as their solubility, viscosity, and molecular weight, are characterized using various analytical techniques. These properties are crucial for determining the compounds' applications in different fields, including material science and polymer chemistry.

Chemical Properties Analysis

The chemical properties of propanedioic acid, hydroxy-, diethyl ester derivatives, such as their reactivity, stability, and degradation behavior, are studied to understand their potential applications. Biodegradable polymers derived from similar compounds have been explored for their environmental benefits, showcasing the importance of understanding these properties (E. Ranucci et al., 2000).

科学的研究の応用

“Propanedioic acid, hydroxy-, diethyl ester” is also known as diethyl malonate . It’s a derivative of malonic acid, which is a dicarboxylic acid . Here are some potential applications:

-

Chemistry

-

Biology

-

Medicine

- Fatty acid esters of hydroxyl fatty acids (FAHFAs), a class of endogenous lipids, exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Diethyl malonate could potentially be used in the synthesis of these compounds.

-

Environmental Science

-

Solvent

-

Fragrance

-

Alkylation of Enolates

-

Preparation of Ketones

-

Preparation of α-Substituted Ketones, Esters, Lactones or Nitriles

-

Thermophysical Property Data

-

Preparation of Acetylamino Propanedioic Acid Diethyl Ester

-

Preparation of 2-Propenyl Propanedioic Acid Diethyl Ester

特性

IUPAC Name |

diethyl 2-hydroxypropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, hydroxy-, diethyl ester | |

CAS RN |

13937-08-1 |

Source

|

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)